ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate is a chemical compound with a complex structure that includes both chloro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Indole derivatives: Compounds with similar aromatic structures but different functional groups
Uniqueness
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate is unique due to its specific combination of chloro and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2N2O3 |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-8-6-7(12)4-5-9(8)17-2/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI Key |
AHKYBIQQWIFDAQ-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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